molecular formula C5H13ClN2O2 B2635290 Methyl N-[(2R)-1-aminopropan-2-yl]carbamate;hydrochloride CAS No. 1832636-56-2

Methyl N-[(2R)-1-aminopropan-2-yl]carbamate;hydrochloride

Cat. No.: B2635290
CAS No.: 1832636-56-2
M. Wt: 168.62
InChI Key: DTVBZYSSZUCODC-PGMHMLKASA-N
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Description

Methyl N-[(2R)-1-aminopropan-2-yl]carbamate;hydrochloride is a chemical compound with the molecular formula C5H12N2O2·HCl. It is known for its applications in various scientific fields, including chemistry, biology, and medicine. The compound is characterized by its carbamate group, which is a functional group commonly used in organic synthesis and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl N-[(2R)-1-aminopropan-2-yl]carbamate;hydrochloride typically involves the reaction of methyl carbamate with (2R)-1-aminopropan-2-ol in the presence of hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves the following steps:

    Preparation of Methyl Carbamate: Methyl carbamate is synthesized by reacting methanol with urea in the presence of a catalyst.

    Reaction with (2R)-1-aminopropan-2-ol: The methyl carbamate is then reacted with (2R)-1-aminopropan-2-ol in the presence of hydrochloric acid to form this compound.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using large reactors and optimized reaction conditions to maximize yield and purity. The process involves continuous monitoring and control of reaction parameters such as temperature, pressure, and pH to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

Methyl N-[(2R)-1-aminopropan-2-yl]carbamate;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form amines and alcohols.

    Substitution: The carbamate group can undergo substitution reactions with nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles such as amines and alcohols can react with the carbamate group under basic conditions.

Major Products Formed

    Oxidation: Formation of oxides and carbonyl compounds.

    Reduction: Formation of primary and secondary amines.

    Substitution: Formation of substituted carbamates and ureas.

Scientific Research Applications

Methyl N-[(2R)-1-aminopropan-2-yl]carbamate;hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a protecting group for amines.

    Biology: Employed in the study of enzyme mechanisms and protein interactions.

    Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of Methyl N-[(2R)-1-aminopropan-2-yl]carbamate;hydrochloride involves its interaction with specific molecular targets and pathways. The carbamate group can form covalent bonds with nucleophilic sites on enzymes and proteins, leading to inhibition or modulation of their activity. This interaction is crucial in the compound’s therapeutic and biochemical effects.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl N-[(2R)-1-aminopropan-2-yl]carbamate;hydrochloride
  • Propyl N-[(2R)-1-aminopropan-2-yl]carbamate;hydrochloride
  • Butyl N-[(2R)-1-aminopropan-2-yl]carbamate;hydrochloride

Uniqueness

Methyl N-[(2R)-1-aminopropan-2-yl]carbamate;hydrochloride is unique due to its specific molecular structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it exhibits different reactivity and interaction profiles, making it valuable in specific applications such as enzyme inhibition and drug development.

Properties

IUPAC Name

methyl N-[(2R)-1-aminopropan-2-yl]carbamate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H12N2O2.ClH/c1-4(3-6)7-5(8)9-2;/h4H,3,6H2,1-2H3,(H,7,8);1H/t4-;/m1./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTVBZYSSZUCODC-PGMHMLKASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN)NC(=O)OC.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CN)NC(=O)OC.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H13ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1832636-56-2
Record name methyl N-[(2R)-1-aminopropan-2-yl]carbamate hydrochloride
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